molecular formula C17H12FN3O4 B11491603 3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11491603
M. Wt: 341.29 g/mol
InChI Key: KAGWBFJISCHONJ-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole ring, a fluorobenzyl group, and an oxadiazole ring. The molecular formula of this compound is C18H11FN4O4, and it has a molecular weight of 366.31 g/mol .

Preparation Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, including the formation of the benzodioxole and oxadiazole rings, followed by the introduction of the fluorobenzyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, this compound could be explored for its therapeutic potential, while in industry, it might be used in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in a biological context, this compound might interact with enzymes or receptors, leading to changes in cellular processes. Understanding the mechanism of action is crucial for optimizing its use in various applications .

Comparison with Similar Compounds

When compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of structural features. Similar compounds might include other benzodioxole derivatives or oxadiazole-containing molecules.

Properties

Molecular Formula

C17H12FN3O4

Molecular Weight

341.29 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H12FN3O4/c18-12-3-1-2-10(6-12)8-19-16(22)17-20-15(21-25-17)11-4-5-13-14(7-11)24-9-23-13/h1-7H,8-9H2,(H,19,22)

InChI Key

KAGWBFJISCHONJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC(=CC=C4)F

Origin of Product

United States

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